molecular formula C9H16O7 B018365 Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate CAS No. 85549-51-5

Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate

Cat. No.: B018365
CAS No.: 85549-51-5
M. Wt: 236.22 g/mol
InChI Key: PUXQJBPBWGJAMX-JAGXHNFQSA-N
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Description

Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate, also known as this compound, is a useful research compound. Its molecular formula is C9H16O7 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate is a compound of interest due to its potential biological activities, particularly in the context of microbial metabolism and plant biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9_9H16_{16}O7_7 and is classified under uronates. The structure features a methylated form of a 3-deoxy-D-arabino-heptulose derivative, which is significant for its interactions in biological systems. The compound’s properties can be summarized as follows:

PropertyValue
Molecular Weight220.22 g/mol
SolubilitySoluble in polar solvents
Chemical ClassUronate

Research indicates that this compound may influence metabolic pathways in microorganisms. Specifically, it is involved in the biosynthesis of aromatic amino acids through the inhibition of DAHP synthase, an enzyme crucial for the shikimic acid pathway. This pathway is vital for the synthesis of phenylalanine, tyrosine, and tryptophan in bacteria and plants .

Antioxidant Properties

In studies examining various extracts from plants, this compound has been associated with antioxidant activities. For instance, metabolomic profiling of extracts from Ephedra foeminea showed that certain solvent extractions containing this compound exhibited significant antioxidant capacities, correlating with their chemical composition rich in bioactive compounds such as amino acids and carboxylic acids .

Case Studies

  • Study on E. coli Metabolism : A study highlighted the role of DAHP synthase in Escherichia coli, where this compound inhibited enzyme activity, leading to decreased levels of aromatic amino acids. This inhibition was linked to alterations in growth patterns under nutrient-limited conditions .
  • Antioxidant Activity Assessment : In an investigation into the antioxidant properties of various plant extracts, the methanolic extract containing this compound demonstrated a notable IC50_{50} value of 249.6 µg/mL in ABTS assays, indicating strong radical scavenging activity .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities associated with this compound:

Activity TypeObservationsReference
Enzyme InhibitionInhibits DAHP synthase in E. coli
Antioxidant ActivityIC50_{50} = 249.6 µg/mL in ABTS assay
Metabolomic ProfilingRich in amino acids and carboxylic acids

Properties

IUPAC Name

methyl (2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O7/c1-14-8(13)9(15-2)3-5(11)7(12)6(4-10)16-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXQJBPBWGJAMX-JAGXHNFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C(O1)CO)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(C[C@H]([C@@H]([C@H](O1)CO)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452214
Record name Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85549-51-5
Record name Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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